molecular formula C14H10ClFOS B1453668 1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone CAS No. 1030429-38-9

1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone

Cat. No.: B1453668
CAS No.: 1030429-38-9
M. Wt: 280.7 g/mol
InChI Key: FIYZIJJQBWDEET-UHFFFAOYSA-N
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Description

The compound “1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone” is an organic molecule that contains a ketone functional group (ethanone), a fluorophenyl group, and a chlorophenyl group linked by a sulfur atom (thio). The presence of these functional groups could potentially give this compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Unfortunately, without specific experimental data such as X-ray crystallography or NMR spectroscopy, it’s challenging to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The sulfur atom might participate in oxidation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl group and halogens might increase its boiling point compared to nonpolar compounds of similar size .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The molecular structure and vibrational properties of related compounds, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, have been extensively studied through synthesis and various analytical methods. These studies provide insights into the vibrational wavenumbers, geometrical parameters, and hyper-conjugative interactions, contributing to the understanding of molecular stability and electronic properties. Such compounds exhibit notable hyperpolarizabilities, indicating their potential in nonlinear optical (NLO) applications due to significant electron density transfer within the molecule. The molecular electrostatic potential (MEP) analysis further elucidates the electron distribution, aiding in the prediction of reactive sites and interactions with other molecules (Najiya et al., 2014).

Crystallographic Studies

Crystallographic investigations of substituted pyrazole derivatives and related compounds offer valuable information on molecular geometry, confirming nonplanarity and detailing intermolecular interactions. Such structural insights are crucial for understanding molecular conformations and potential applications in material science and pharmaceuticals. The identification of weak intermolecular interactions, including C-H...O, C-H...π, and π-π stacking, plays a pivotal role in the design and development of new compounds with desired physical and chemical properties (Bustos et al., 2015).

Synthetic and Anti-Inflammatory Applications

Synthetic methodologies for derivatives of similar compounds have been explored, yielding potential anti-inflammatory agents. The synthesis of specific ethanone derivatives, followed by evaluation using biological assays, highlights the therapeutic potential of these compounds. Such research endeavors underscore the importance of structural modifications in enhancing biological activity and reducing undesirable side effects, paving the way for the development of new pharmaceuticals (Karande & Rathi, 2017).

Enantioselective Synthesis and Biological Activities

The enantioselective synthesis of related compounds, such as (S)-(-)-1-(4-Fluorophenyl)ethanol, demonstrates the significance of chirality in medicinal chemistry. The use of biocatalysts for the enantioselective reduction of ketones to produce chiral alcohols highlights innovative approaches in asymmetric synthesis. These chiral compounds are of great interest due to their potential applications in drug synthesis and as intermediates in organic synthesis, reflecting the broader implications of such research in the pharmaceutical industry (ChemChemTech, 2022).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. Without specific biological activity data or target information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, such as avoiding inhalation or skin contact, and using it in a well-ventilated area .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanyl-3-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFOS/c1-9(17)10-2-7-14(13(16)8-10)18-12-5-3-11(15)4-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYZIJJQBWDEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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